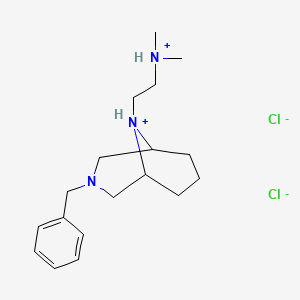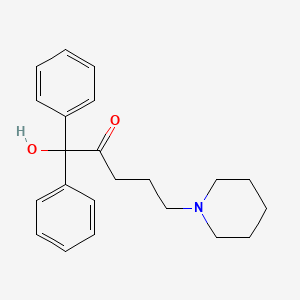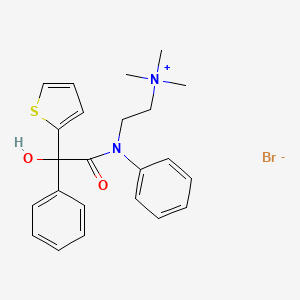![molecular formula C12H21ClN6O2 B13745311 Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride CAS No. 41608-81-5](/img/structure/B13745311.png)
Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] is a complex organic compound with a unique structure It is characterized by the presence of acetamide groups linked through an ethanediyl bridge, with cyano groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] typically involves the reaction of ethylenediamine with acetonitrile under controlled conditions. The reaction proceeds through the formation of intermediate imines, which are subsequently converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process requires precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The acetamide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its cyano groups make it a useful tool for labeling and detection.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry
In the industrial sector, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the acetamide groups can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
- Acetamide, N-(1,1’-biphenyl)-2-yl-
Uniqueness
Compared to similar compounds, Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] stands out due to its unique combination of functional groups. The presence of both cyano and acetamide groups provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
41608-81-5 |
|---|---|
Fórmula molecular |
C12H21ClN6O2 |
Peso molecular |
316.79 g/mol |
Nombre IUPAC |
2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H20N6O2.ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);1H |
Clave InChI |
XHLORDQHHRSAAV-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl |
Números CAS relacionados |
72906-29-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



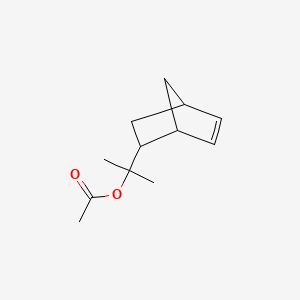
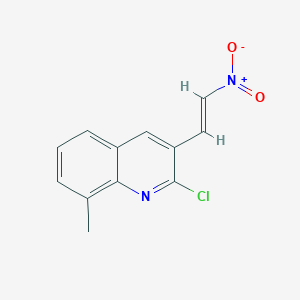
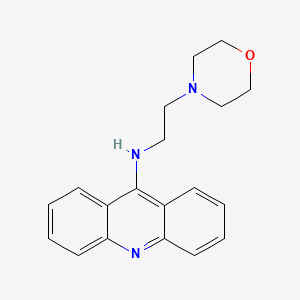
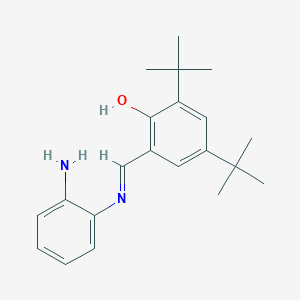
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
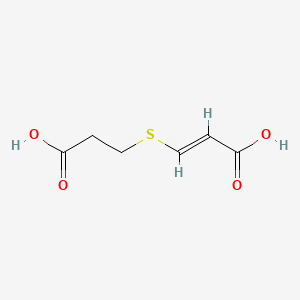
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)

![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
